1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole
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Description
1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, possibly facilitated by reagents like potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: : It may undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various nucleophiles/electrophiles (e.g., alkyl halides, acyl chlorides).
Reaction conditions often include solvents like dichloromethane or ethanol and temperature settings ranging from room temperature to reflux.
Major Products Formed
Depending on the specific reaction, major products may include oxidized derivatives, reduced compounds, or substituted benzodiazoles with various functional groups.
Scientific Research Applications: The compound has several significant applications across various fields:
Chemistry
Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology
Potential utility in the development of probes or ligands for studying biological pathways and processes.
Medicine
Explored for therapeutic potential, possibly in targeting specific receptors or enzymes.
Industry
Employed in the creation of novel materials, possibly with specific electronic or optical properties.
Mechanism of Action: The compound’s mechanism of action depends on its application:
Molecular Targets and Pathways
In medicinal applications, it might interact with specific enzymes or receptors, modifying their activity or function.
The presence of the benzodiazole core suggests potential interactions with CNS receptors, similar to other benzodiazole derivatives.
Comparison with Similar Compounds: Comparison with other benzodiazole derivatives highlights its uniqueness:
Uniqueness
Similar Compounds
1H-Benzodiazole
Thiophene-containing benzodiazole derivatives
Pyrazole-benzodiazole hybrids
Conclusion: 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a versatile compound with significant scientific interest. Its complex structure allows for various synthetic routes, diverse chemical reactions, and wide-ranging applications in research and industry.
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-ylpyrazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11,14-15,17-18,23-24H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFPMVLZNEWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4CC(NN4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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